2-(Methylamino)benzoyl chloride 2-(Methylamino)benzoyl chloride
Brand Name: Vulcanchem
CAS No.: 64636-41-5
VCID: VC16499281
InChI: InChI=1S/C8H8ClNO/c1-10-7-5-3-2-4-6(7)8(9)11/h2-5,10H,1H3
SMILES:
Molecular Formula: C8H8ClNO
Molecular Weight: 169.61 g/mol

2-(Methylamino)benzoyl chloride

CAS No.: 64636-41-5

Cat. No.: VC16499281

Molecular Formula: C8H8ClNO

Molecular Weight: 169.61 g/mol

* For research use only. Not for human or veterinary use.

2-(Methylamino)benzoyl chloride - 64636-41-5

Specification

CAS No. 64636-41-5
Molecular Formula C8H8ClNO
Molecular Weight 169.61 g/mol
IUPAC Name 2-(methylamino)benzoyl chloride
Standard InChI InChI=1S/C8H8ClNO/c1-10-7-5-3-2-4-6(7)8(9)11/h2-5,10H,1H3
Standard InChI Key AKVHMSBCSJMOMH-UHFFFAOYSA-N
Canonical SMILES CNC1=CC=CC=C1C(=O)Cl

Introduction

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

2-(Methylamino)benzoyl chloride is characterized by a benzoyl chloride backbone with a methylamino group (-NHCH₃) at the second position of the aromatic ring. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₈H₈ClNO
Molecular Weight169.61 g/mol
IUPAC Name2-(methylamino)benzoyl chloride
SMILESCNC1=CC=CC=C1C(=O)Cl
InChIKeyAKVHMSBCSJMOMH-UHFFFAOYSA-N
CAS Registry Number64636-41-5

The compound’s planar structure and resonance stabilization between the acyl chloride and aromatic system contribute to its reactivity. The methylamino group introduces steric hindrance and electronic effects that influence its behavior in substitution and acylation reactions.

Spectral Data

While experimental spectral data for 2-(methylamino)benzoyl chloride are sparse in public databases, its structural analogues provide insights:

  • IR Spectroscopy: Acyl chlorides typically exhibit strong C=O stretching vibrations near 1770–1810 cm⁻¹ . The methylamino group’s N-H stretch may appear as a broad band near 3300 cm⁻¹.

  • NMR: The aromatic protons are expected to display complex splitting patterns due to the ortho-substituted methylamino group. In ¹³C NMR, the carbonyl carbon (C=O) should resonate near 165–170 ppm .

Synthesis Methods

Conventional Routes

The synthesis of 2-(methylamino)benzoyl chloride typically involves functional group transformations from precursor molecules:

Advanced Methodologies

Recent patents highlight innovative approaches for related compounds, though direct applications to 2-(methylamino)benzoyl chloride remain exploratory:

  • Catalytic Methylation: A method using dimethyl carbonate and NaY molecular sieves for methylating amino groups in benzophenone derivatives . While demonstrated for 2-methylamino-5-chlorobenzophenone, this strategy could theoretically adapt to synthesize 2-(methylamino)benzoyl chloride with appropriate substrates.

  • Grignard Reagent-Mediated Synthesis: Employing organomagnesium reagents to introduce the methylamino group post-acylation, though this requires anhydrous conditions and precise temperature control .

Applications in Organic Synthesis

Pharmaceutical Intermediates

2-(Methylamino)benzoyl chloride serves as a precursor for bioactive molecules:

  • Anticholinergic Agents: Analogues with similar substituent patterns inhibit AChE, a target in Alzheimer’s disease therapy.

  • MAO-B Inhibitors: Structural similarities to selegiline derivatives suggest potential in Parkinson’s disease research.

Agrochemical Development

The compound’s reactivity enables the synthesis of herbicidal and fungicidal agents. For example, coupling with thioureas yields thiobenzamide derivatives, which exhibit crop-protection properties .

Polymer Chemistry

Its acyl chloride group facilitates polymerization via condensation reactions. For instance, reaction with diamines produces polyamides with tailored thermal stability .

Comparison with Structural Analogues

CompoundKey DifferencesApplications
2-Methylbenzoyl ChlorideLacks methylamino group; higher lipophilicityPolymer crosslinking
4-(Methylamino)benzoyl ChloridePara-substitution alters electronic effectsFluorescent probes
2-Nitrobenzoyl ChlorideNitro group enhances electrophilicityExplosives precursor

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